5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile
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Overview
Description
5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased stability and reactivity, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with 2,2-difluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing critical roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets vary depending on the application, but generally involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetyl chloride: Shares the difluoroacetyl group but lacks the benzonitrile moiety.
5-(2,2-Difluoroacetyl)-2-methoxybenzonitrile: Similar structure with a methoxy group instead of a fluorine atom.
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide: Contains a difluoromethyl group and a thiadiazole ring.
Uniqueness
5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile is unique due to its specific combination of fluorine atoms and benzonitrile structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4F3NO |
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Molecular Weight |
199.13 g/mol |
IUPAC Name |
5-(2,2-difluoroacetyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H4F3NO/c10-7-2-1-5(3-6(7)4-13)8(14)9(11)12/h1-3,9H |
InChI Key |
DRMKBUJMVPLJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)F)C#N)F |
Origin of Product |
United States |
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